molecular formula C9H9Cl2N3 B12955481 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine

5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12955481
M. Wt: 230.09 g/mol
InChI Key: IDZKOHDHMQJZNX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with chlorine atoms at positions 5 and 7 and a propyl group at position 4. Its molecular formula is C₉H₈Cl₂N₄ (molecular weight ≈ 285.1 g/mol).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H9Cl2N3/c1-2-3-6-8(10)13-7-4-5-12-14(7)9(6)11/h4-5H,2-3H2,1H3

InChI Key

IDZKOHDHMQJZNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N2C(=CC=N2)N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride (POCl3) and N,N-dimethylaniline. The reaction is carried out under reflux conditions, followed by extraction and purification to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 5 and 7 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of adjacent nitrogen atoms and the aromatic ring.

Reactivity Trends :

  • Position 7 exhibits higher reactivity than position 5 due to greater electron-deficiency caused by the fused pyrazole ring.

  • Common nucleophiles include amines, alkoxides, and thiols.

Table 1: NAS Reactions with Amines

ReactantConditionsProductYieldSource
MethylamineEthanol, reflux, 12 h7-Methylamino-5-chloro-6-propyl derivative68%
BenzylamineDMF, 80°C, 6 h7-Benzylamino-5-chloro-6-propyl derivative72%
PiperidineTHF, RT, 24 h7-Piperidino-5-chloro-6-propyl derivative85%

Mechanistic studies indicate that the reaction proceeds via a two-step process: (1) attack of the nucleophile at the electrophilic carbon adjacent to chlorine, followed by (2) elimination of chloride.

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at position 3, which is activated by resonance effects from the adjacent nitrogen atoms.

Key Reaction: Vilsmeier-Haack Formylation

  • Conditions : POCl₃, DMF, 0–5°C → RT, 6 h .

  • Product : 3-Formyl-5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine.

  • Yield : 72% (analogous 7-aryl derivatives) .

This reaction exploits the nucleophilicity of position 3, which remains unhindered by substituents in the parent compound.

Cyclization Reactions

The compound participates in cyclocondensation reactions with bifunctional electrophiles (e.g., β-diketones, β-haloenones) to form fused polycyclic systems.

Example :

  • Reaction with ethyl acetoacetate under basic conditions yields a pyrazolo[1,5-a]pyrimidine-fused γ-lactam derivative .

  • Conditions : K₂CO₃, DMF, 100°C, 8 h.

  • Yield : ~65% (similar systems) .

Halogen Exchange Reactions

The chlorine atoms can be replaced by other halogens under specific conditions:

ReagentConditionsProductSelectivitySource
NaI, CuI, DMF120°C, 24 h5,7-Diiodo-6-propyl derivativePosition 7
KBr, AlCl₃Toluene, reflux, 18 h5-Bromo-7-chloro derivativePosition 5

Iodination at position 7 is favored due to steric and electronic factors.

Catalytic Cross-Coupling Reactions

While less explored, Suzuki-Miyaura coupling has been reported for analogous pyrazolo[1,5-a]pyrimidines:

  • Substrate : 7-Chloro derivative.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .

  • Yield : 58% (for aryl boronic acids) .

Comparative Reactivity of Positions

The reactivity hierarchy for electrophilic/nucleophilic attacks is:

  • Position 7 (most reactive for NAS due to electron deficiency).

  • Position 3 (activated for EAS via resonance).

  • Position 5 (less reactive due to steric shielding by the propyl group) .

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : Stable in dilute HCl (<2 M) but undergoes hydrolysis at elevated temperatures (>80°C).

  • Basic Conditions : Dechlorination observed in NaOH/EtOH (1 M, reflux), yielding hydroxyl derivatives .

Scientific Research Applications

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold, including 5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine, has been extensively studied for its anticancer potential. Research indicates that derivatives of this scaffold exhibit selective cytotoxicity against various cancer cell lines.

Case Studies:

  • A study highlighted the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives that demonstrated significant antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Another investigation revealed that specific analogs showed promising results against breast cancer and leukemia cell lines, indicating their potential as lead compounds for drug development .

Enzymatic Inhibition

The compound has also been identified as a potent inhibitor of various enzymes, making it a candidate for treating diseases linked to enzyme dysregulation.

Key Enzyme Targets:

  • Cyclin-dependent kinases (CDKs) : Compounds based on this scaffold have been shown to inhibit CDK activity, which is crucial in cancer progression .
  • HMG-CoA reductase : Some derivatives act as inhibitors of this enzyme, potentially aiding in cholesterol regulation and cardiovascular disease management .

Material Sciences

Beyond medicinal applications, this compound is gaining attention in materials science due to its photophysical properties.

Applications:

  • The compound has been explored for use in organic light-emitting diodes (OLEDs) and as a fluorophore in various sensing applications due to its ability to form stable crystals with notable optical properties .
  • Its structural flexibility allows for modifications that enhance its performance in solid-state applications .

Summary Table of Applications

Application AreaSpecific UsesExample Findings
Antitumor ActivityCancer treatmentInduces apoptosis in cancer cell lines
Enzymatic InhibitionCDK and HMG-CoA reductase inhibitorsReduces tumor growth and cholesterol levels
Material SciencesOLEDs and sensorsExhibits excellent photophysical properties

Mechanism of Action

The mechanism of action of 5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The pathways involved in its mechanism of action include the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight Biological Activity LogP* Key Findings
5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine 5-Cl, 7-Cl, 6-propyl ~285.1 Kinase inhibition (potential) ~2.8 High lipophilicity may enhance cellular uptake
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 78706-26-0) Triazolo core, 5-Cl, 7-Cl 265.1 Not specified ~1.5 Triazolo core reduces planarity, potentially lowering target affinity
5,7-Dichloro-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS 1232224-67-7) 2-pyridinyl, 5-Cl, 7-Cl 265.1 Target interaction via pyridinyl ~1.9 Pyridinyl group may enable hydrogen bonding
6-Amino-pyrazolo[1,5-a]pyrimidines (e.g., from ) 6-amino, variable substituents 200–300 α-Glucosidase/DPP-4 inhibition ~1.2–2.0 Amino group improves solubility but reduces logP
18F-Labeled pyrazolo[1,5-a]pyrimidines (e.g., [18F]3) 2-fluoroethylamino substituents 300–350 Tumor imaging (PET) ~1.0–1.5 Tosylate precursors enhance tumor uptake vs. nitrobenzamides

*LogP values are estimated based on substituent contributions.

Pharmacokinetic and Physicochemical Properties

  • Biodistribution : Unlike 18F-labeled derivatives with tumor-specific uptake, the propyl analog’s biodistribution remains unstudied, though its lipophilicity suggests prolonged tissue retention .

Research Findings and Implications

  • Structural Optimization: Cyclization of amide groups (e.g., compounds 15 and 16 in ) increased PDE4 inhibition by 200-fold, suggesting that minor modifications to the pyrazolo[1,5-a]pyrimidine scaffold can drastically enhance activity .
  • Therapeutic Potential: Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at positions 5 and 7 exhibit kinase inhibition, while 6-alkyl/aryl groups modulate selectivity .
  • Imaging Applications : 18F-labeled analogs prioritize substituents that balance lipophilicity and tumor uptake, a consideration less critical for therapeutic agents like the 6-propyl compound .

Biological Activity

5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves reactions between hydrazine derivatives and various electrophiles. For this compound, methods often include the use of 3-amino-4-chloropyrazole and appropriate carbonyl compounds under acidic or basic conditions. The efficiency of synthesis can vary based on the reaction conditions and the purity of reactants used .

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Cell Line IC50 (µM) Mechanism
MCF-710.2CDK inhibition
HCT-1168.4CDK inhibition
HepG-29.0CDK inhibition

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have reported its effectiveness against both bacterial and fungal strains. The compound exhibits a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models have shown that administration of this compound leads to a significant reduction in tumor size in xenograft models. The observed tumor regression correlates with decreased CDK activity and increased apoptosis in tumor cells .
  • Combination Therapy : Combining this compound with conventional chemotherapeutics like Doxorubicin has been shown to enhance therapeutic efficacy while reducing side effects .
  • Mechanistic Insights : Molecular docking studies reveal that this compound binds effectively to the ATP-binding site of various CDKs, suggesting a competitive inhibition mechanism that could be exploited for drug design .

Q & A

Basic: What synthetic routes are commonly used to prepare 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine, and how is structural confirmation achieved?

Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, chlorinated pyrazolo[1,5-a]pyrimidine precursors can undergo alkylation with propyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the 6-propyl group . Structural confirmation relies on ¹H/¹³C NMR (to verify substitution patterns and propyl integration), IR spectroscopy (to identify functional groups like C-Cl stretches), and mass spectrometry (to confirm molecular ion peaks). Discrepancies in spectral data should be resolved by comparing experimental results with computational predictions (e.g., DFT calculations) .

Advanced: How can regioselectivity challenges be addressed during substitution reactions at the 3-position of pyrazolo[1,5-a]pyrimidine derivatives?

Answer:
Regioselectivity is influenced by electronic and steric factors. For 3-position functionalization, directed metalation strategies (e.g., using Pd-catalyzed C-H activation) or protecting group strategies (e.g., masking reactive sites with PMB groups) can enhance selectivity . For example, palladium catalysts with tailored ligands (e.g., PdCl₂(PPh₃)₂) enable selective cross-coupling with aryl boronic acids, minimizing side reactions . Reaction optimization via temperature control and solvent polarity (e.g., DMF vs. THF) further improves yields .

Basic: What spectroscopic techniques are critical for characterizing halogenated pyrazolo[1,5-a]pyrimidines, and how are data contradictions resolved?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., distinguishing 5-Cl vs. 7-Cl via coupling patterns).
  • High-resolution MS : Verifies molecular formulas (e.g., [M+H]⁺ peaks for C₆H₃Cl₂N₃) .
  • X-ray crystallography : Resolves ambiguous spectral assignments by providing definitive bond lengths and angles .
    Contradictions between experimental and theoretical data (e.g., unexpected downfield shifts) may arise from solvent effects or tautomerism. Re-measurement in deuterated DMSO or computational modeling (e.g., Gaussian) helps clarify .

Advanced: What strategies optimize reaction conditions for introducing alkyl groups at the 6-position of dichloropyrazolo[1,5-a]pyrimidines?

Answer:
Optimization involves:

  • Base selection : Strong bases (e.g., NaH) enhance deprotonation but may cause side reactions; milder bases (K₂CO₃) balance reactivity and selectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic substitution .
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition, while higher temps (80–100°C) accelerate slow reactions .
    Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) isolates the desired product .

Basic: What safety protocols are essential when handling halogenated pyrazolo[1,5-a]pyrimidines?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl).
  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Waste disposal : Halogenated waste must be segregated and processed by certified facilities to avoid environmental contamination .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT calculations : Identify electron-deficient sites (e.g., C-5/C-7) prone to nucleophilic attack by mapping electrostatic potential surfaces .
  • Transition state modeling : Predicts activation barriers for competing pathways (e.g., SNAr vs. radical mechanisms) .
  • Molecular docking : Screens potential biological targets by simulating interactions with enzymes (e.g., kinase binding pockets) .
    Experimental validation via kinetic studies (e.g., monitoring reaction progress via HPLC) confirms computational predictions .

Advanced: What methodologies enable the design of novel pyrazolo[1,5-a]pyrimidine analogs with enhanced bioactivity?

Answer:

  • Scaffold diversification : Introduce heterocyclic moieties (e.g., benzofuran) via Suzuki-Miyaura coupling or diazonium salt reactions to modulate electronic properties .
  • Bioisosteric replacement : Substitute Cl with bioisosteres (e.g., CF₃, CN) to improve metabolic stability .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., propyl chain length) and evaluate cytotoxicity, solubility, and target affinity .

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